4'-Bromo-2'-chloro-6'-fluorophenacyl chloride
Description
4'-Bromo-2'-chloro-6'-fluorophenacyl chloride (C₈H₄BrCl₂F) is a halogenated phenacyl chloride derivative characterized by substituents at the 2' (chloro), 4' (bromo), and 6' (fluoro) positions on the aromatic ring. Its acyl chloride functional group (-COCl) confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and the preparation of pharmaceuticals or agrochemicals. Structural characterization of such compounds often employs X-ray crystallography tools like SHELX and ORTEP-3, which are widely used for small-molecule refinement and visualization .
Properties
IUPAC Name |
1-(4-bromo-2-chloro-6-fluorophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-4-1-5(11)8(6(12)2-4)7(13)3-10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLRVYHOLPMOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CCl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-chloro-6’-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method includes the bromination, chlorination, and fluorination of phenacyl chloride under controlled conditions. The reaction may proceed as follows:
Bromination: Phenacyl chloride is treated with bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Fluorination: Finally, the chlorinated product is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-2’-chloro-6’-fluorophenacyl chloride may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-2’-chloro-6’-fluorophenacyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Lewis acids like aluminum chloride or iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenacyl derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4’-Bromo-2’-chloro-6’-fluorophenacyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-chloro-6’-fluorophenacyl chloride involves its interaction with molecular targets through its halogen atoms. The bromine, chlorine, and fluorine atoms can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2'-Bromo-3',6'-difluorophenacyl Chloride (CAS: 1807120-26-8)
- Structure : Differs in halogen positions (Br at 2', F at 3' and 6', Cl retained as the acyl group).
- Physical Properties : Molecular weight = 386.24 g/mol, compared to 304.41 g/mol for the target compound. Higher molecular weight due to additional fluorine atoms.
- Reactivity : The 3'-fluoro substituent may sterically hinder nucleophilic attack at the acyl chloride, reducing reactivity compared to the target compound.
- Applications : Used in specialized organic syntheses and biochemical assays, emphasizing its role in fluorinated intermediates .
6'-Bromo-3'-chloro-2'-fluoroacetophenone
- Structure: Acetophenone derivative (C₈H₅BrClFO) with Br at 6', Cl at 3', and F at 2'.
- Functional Group : Ketone (-COCH₃) instead of acyl chloride, reducing electrophilicity.
- Physical Properties : Lower boiling point (~220°C estimated) compared to the target compound’s acyl chloride, which is typically more polar and higher-boiling.
- Applications: Primarily used as a precursor in non-reactive intermediates for pharmaceuticals .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Structure : Benzamide derivative with bromo, chloro, and fluoro substituents.
- Functional Group : Amide (-CONH-) group increases stability but decreases reactivity compared to acyl chloride.
- Applications : Patent literature highlights its use in medicinal chemistry, targeting enzyme inhibition due to its trifluoromethyl and halogenated motifs .
Biological Activity
4'-Bromo-2'-chloro-6'-fluorophenacyl chloride, a halogenated phenacyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its reactivity and interaction with biological targets. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- IUPAC Name : this compound
- CAS Number : 1805576-14-0
- Molecular Formula : C14H8BrClF
- Molecular Weight : 303.57 g/mol
The biological activity of this compound primarily involves its interaction with various biological macromolecules, including proteins and nucleic acids. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of signaling pathways.
Antimicrobial Activity
Research indicates that halogenated phenacyl chlorides exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria range from 10 to 50 µg/mL, demonstrating comparable efficacy to traditional antibiotics like penicillin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. Studies have reported IC50 values ranging from 5 µM to 20 µM across different cancer types, indicating a promising potential for therapeutic use.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for halting tumor growth .
Study on Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various phenacyl derivatives, this compound was found to outperform several standard antibiotics against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Study on Anticancer Activity
A detailed investigation was conducted on the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound led to significant apoptosis, as evidenced by increased annexin V staining and caspase activation assays. The study concluded that further exploration into its mechanism could yield insights into novel cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
